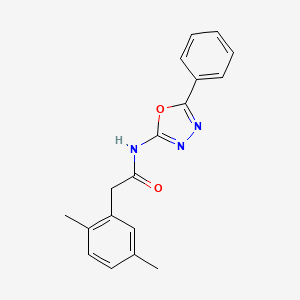
2-(2,5-dimethylphenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dimethylphenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H17N3O2 and its molecular weight is 307.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2,5-dimethylphenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This review focuses on the compound's pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.
Chemical Structure and Properties
The molecular formula of the compound is C16H14N2O with a molecular weight of approximately 250.30 g/mol. The structure features a phenyl ring substituted at the 2 and 5 positions with methyl groups and an oxadiazole moiety that contributes to its biological activity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds featuring the oxadiazole ring have been shown to exhibit significant antibacterial and antifungal activities. The structural characteristics of the oxadiazole contribute to its interaction with microbial enzymes, thus inhibiting their function.
Anticancer Potential
The compound's anticancer activity has been investigated in various cancer cell lines. In vitro studies suggest that derivatives of oxadiazoles can induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Disruption of mitochondrial function
Table 1 summarizes the anticancer activity of related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| SD-6 | A431 | 0.907 | AChE inhibition |
| Compound X | U251 | <30 | Apoptosis induction |
| Compound Y | WM793 | <20 | Oxidative stress |
Neuroprotective Effects
Recent research indicates that oxadiazole derivatives may possess neuroprotective properties. For example, studies on related compounds have demonstrated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's.
The biological activity of this compound is believed to involve:
- Binding to Enzymatic Targets : The compound may interact with AChE and BChE, leading to increased levels of acetylcholine in synaptic clefts.
- Modulation of Protein Interactions : It can alter protein-protein interactions within cellular pathways associated with apoptosis and cell survival.
Study on Neuroprotection
In a study involving scopolamine-induced cognitive impairment in rats, administration of an oxadiazole derivative resulted in improved memory performance compared to control groups. The compound's ability to inhibit cholinesterases was linked to these cognitive enhancements .
Antibacterial Efficacy
A series of derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications enhanced antibacterial efficacy significantly compared to standard antibiotics .
属性
IUPAC Name |
2-(2,5-dimethylphenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-8-9-13(2)15(10-12)11-16(22)19-18-21-20-17(23-18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEAMXOIQLPFSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














